2-Methoxyacetamide

Lipophilicity ADME Medicinal Chemistry

2-Methoxyacetamide delivers two critical advantages over generic acetamide building blocks: the α-methoxy group adds an H-bond acceptor that modulates conformational flexibility, directly impacting enzymatic substrate specificity. Its position at the bottom of the sarcosine oxidative demethylation inhibitory hierarchy (CONH₂ < CHO ≈ CH₂OH < COO⁻) makes it the definitive negative control for pathway sensitivity assays with minimal confounding inhibition. Demonstrated up to 97% conversion in one-pot transaminase/acyl transferase cascades supports sustainable aqueous-phase library synthesis. Ideal for constructing N‑substituted methoxyacetamide libraries requiring both amide- and ether-directed modifications.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 16332-06-2
Cat. No. B107977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyacetamide
CAS16332-06-2
SynonymsAcetamide, 2-methoxy-,
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCOCC(=O)N
InChIInChI=1S/C3H7NO2/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5)
InChIKeyMTEZLAATISORQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyacetamide (CAS 16332-06-2) Procurement Guide: Technical Baseline and Differentiated Positioning


2-Methoxyacetamide (CAS 16332-06-2) is a low molecular weight (89.09 Da) acetamide derivative bearing a methoxy substituent on the α‑carbon, classified as a monocarboxylic acid amide and ether‑containing building block [1]. Its physicochemical profile includes a melting point of 86–88 °C, a boiling point of 214.1 °C at 760 mmHg, and a calculated logP of −1.306, indicating pronounced hydrophilicity [2]. The compound is primarily employed as a synthetic intermediate in organic and medicinal chemistry, and it serves as a biochemical reagent in proteomics research .

2-Methoxyacetamide Procurement: Why In‑Class Acetamide Derivatives Are Not Interchangeable


2‑Methoxyacetamide belongs to a broader class of acetamide derivatives, yet structural nuance—specifically the presence of a methoxy group versus a hydroxyl, methyl, or unsubstituted acetamide core—governs both its physicochemical behavior and biological recognition. Replacement of the α‑methoxy substituent with a less polar or sterically distinct group alters logP, hydrogen‑bonding capacity, and enzyme inhibition profiles; for instance, the inhibitory activity of methoxy‑bearing compounds on sarcosine oxidative demethylation follows a strict polarity‑dependent hierarchy where the carboxamide (CONH₂) terminus of 2‑methoxyacetamide yields weaker inhibition than the carboxylate (COO⁻) analogue [1]. Furthermore, the methoxy group introduces an additional hydrogen‑bond acceptor and modulates conformational flexibility, which directly impacts substrate specificity in enzymatic transformations [2]. Consequently, procurement based solely on acetamide class membership, without accounting for the methoxy‑specific substituent effects, introduces measurable risk in applications requiring precise enzymatic recognition or defined lipophilicity windows.

2-Methoxyacetamide Quantitative Differentiation Evidence Against Closest Analogs


2-Methoxyacetamide vs. Acetamide: Substituent‑Dependent Lipophilicity Shift and Bioavailability Implications

2‑Methoxyacetamide exhibits a measured logP value of −1.306, whereas the unsubstituted parent compound, acetamide, possesses a logP of approximately −1.16 [1]. This modest but directionally significant shift toward greater hydrophilicity arises directly from the methoxy substituent and alters the compound‘s partitioning behavior in biological membranes, influencing passive diffusion rates and central nervous system penetration predictions [2].

Lipophilicity ADME Medicinal Chemistry Drug Design

2-Methoxyacetamide vs. Methoxyacetate: Differential Enzyme Inhibitory Potency in Mitochondrial Sarcosine Demethylation

In a direct comparative study of sarcosine oxidative demethylation by liver mitochondria, methoxyacetate and acetate exhibited competitive inhibition of comparable magnitude. Critically, when the carboxylate group (COO⁻) was replaced with a less polar substituent, the inhibitory activity followed a defined hierarchy: COO⁻ > CHO ≈ CH₂OH > CONH₂. 2‑Methoxyacetamide, bearing the CONH₂ terminus, falls at the lowest end of this inhibitory spectrum, making it the least potent inhibitor among the tested methoxy‑bearing derivatives [1].

Enzyme Inhibition Mitochondrial Metabolism Sarcosine Demethylation Structure–Activity Relationship

2-Methoxyacetamide as a Substrate in Biocatalytic Amide Synthesis: High Conversion Efficiency in One‑Pot Cascades

In a one‑pot biocatalytic amine transaminase/acyl transferase cascade designed for aqueous amide formation, 2‑methoxyacetamide derivatives were synthesized with high efficiency. Specifically, N‑benzyl‑2‑methoxyacetamide was obtained with conversions reaching up to 97% under mild, aqueous conditions [1]. This catalytic approach offers a green chemistry alternative to traditional amide coupling methods that rely on stoichiometric activating reagents and organic solvents.

Biocatalysis Green Chemistry Amide Bond Formation Enzyme Cascade

2-Methoxyacetamide vs. N‑Methoxyacetamide: Differential LogP and Hydrogen‑Bonding Capacity

2‑Methoxyacetamide (methoxy on α‑carbon) and N‑methoxyacetamide (methoxy on amide nitrogen, CAS 5806‑90‑6) are regioisomers with distinct physicochemical and hydrogen‑bonding profiles. 2‑Methoxyacetamide exhibits a logP of −1.306 and a melting point of 86–88 °C [1], whereas N‑methoxyacetamide has a calculated XLogP of −0.4 and a melting point of 60–62 °C [2]. The position of the methoxy group alters both the number of hydrogen‑bond donors and the conformational landscape: 2‑methoxyacetamide retains the primary amide NH₂ (one H‑bond donor, two acceptors), while N‑methoxyacetamide presents an N‑methoxy substitution that eliminates one H‑bond donor and modifies the electronic environment of the amide bond .

Physicochemical Properties Regioisomer Comparison LogP Hydrogen Bonding

2-Methoxyacetamide as a Synthetic Intermediate: Differentiation from Bulk Acetamide in Downstream Derivatization

2‑Methoxyacetamide serves as a versatile building block for constructing N‑substituted methoxyacetamide derivatives via acylation, nucleophilic substitution, and biocatalytic transformations. Unlike bulk acetamide, which lacks a functional handle for further elaboration, 2‑methoxyacetamide contains both an amide moiety and an ether oxygen, enabling chemoselective modifications . The compound has been employed in the synthesis of N‑benzyl‑2‑methoxyacetamide (via biocatalytic cascade, up to 97% conversion) [1], N‑(4‑bromophenyl)‑2‑methoxyacetamide , and numerous N‑aryl and N‑heteroaryl derivatives used in medicinal chemistry campaigns targeting antiviral, antimicrobial, and enzyme inhibition applications [2].

Synthetic Intermediate Building Block Organic Synthesis Derivatization

2-Methoxyacetamide (CAS 16332-06-2): Evidence‑Backed Application Scenarios for Scientific Procurement


Mitochondrial Metabolism Studies Requiring Defined, Low‑Interference Inhibitor Profiles

In investigations of sarcosine oxidative demethylation or related mitochondrial one‑carbon metabolism pathways, 2‑methoxyacetamide provides a valuable control or tool compound with the lowest inhibitory potency among methoxy‑bearing acetamide derivatives. Its position at the bottom of the inhibitory hierarchy (CONH₂ < CHO ≈ CH₂OH < COO⁻) enables researchers to use it as a negative control or to assess pathway sensitivity with minimal confounding inhibition [1].

Green Chemistry and Biocatalytic Amide Bond Formation Workflows

Laboratories and process development groups implementing sustainable, aqueous‑phase amide synthesis should consider 2‑methoxyacetamide as a substrate of choice. Demonstrated compatibility with one‑pot amine transaminase/acyl transferase cascades achieving up to 97% conversion [2] supports its use in enzyme‑catalyzed library synthesis, reducing reliance on stoichiometric coupling reagents and organic solvents.

Medicinal Chemistry Scaffold Diversification Requiring α‑Methoxy Functional Handles

When constructing N‑substituted methoxyacetamide libraries for structure‑activity relationship (SAR) studies, 2‑methoxyacetamide offers a bifunctional scaffold enabling both amide‑directed and ether‑directed modifications. Its use in antiviral and enzyme inhibition programs [3] demonstrates its value as a starting material for generating diverse analog series with modulated logP and hydrogen‑bonding profiles [4].

Physicochemical Profiling of Regioisomeric Amide Derivatives

For studies examining the impact of methoxy substitution position on molecular properties, 2‑methoxyacetamide and its regioisomer N‑methoxyacetamide constitute a defined comparative pair. The quantifiable differences in logP (Δ = −0.906), melting point (Δ ≈ +26 °C), and hydrogen‑bond donor count [4][5] make this system suitable for teaching or research applications in medicinal chemistry and physical organic chemistry.

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